Pterostilbene

Übersicht

Beschreibung

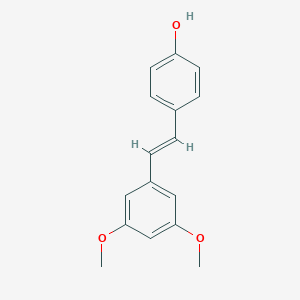

Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene) is a naturally occurring stilbenoid and a dimethylated analog of resveratrol . It is primarily found in blueberries (Vaccinium spp., 15 μg/100 g berries), grapes, and the heartwood of Dalbergia trees . Structurally, this compound differs from resveratrol by replacing two hydroxyl groups with methoxy groups, enhancing its lipophilicity and metabolic stability . This compound exhibits broad pharmacological activities, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and neuroprotective effects, with notable applications in cardiovascular health, metabolic syndrome, and oncology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pterostilbene can be synthesized through various chemical routes. One common method involves the methylation of resveratrol using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of O-methyl transferase to methylate the hydroxyl groups of resveratrol .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as blueberries and the heartwood of Pterocarpus marsupium . Advanced techniques like nanoemulsion have been developed to improve the solubility and stability of this compound for industrial applications .

Analyse Chemischer Reaktionen

Wittig-Horner Reaction

Pterostilbene is synthesized via Wittig-Horner reactions using 3,5-dimethoxybenzyl bromide and 4-hydroxybenzaldehyde derivatives. This method involves:

-

Arbuzov reaction for phosphonate ester formation.

-

Deprotection using boron tribromide (BBr₃) and ascorbic acid to prevent polymerization .

Yield : ~53.9% .

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Phosphonate formation | Triethyl phosphate, 110°C | Purification difficulties |

| Deprotection | BBr₃, ascorbic acid, −78°C | Environmental pollution risks |

Julia Olefination

An alternative route employs Julia olefination between 3,5-dimethoxybenzyl sulfone and 4-acetoxybenzaldehyde:

-

Catalyzed by hexamethyldisilazane lithium (LiHMDS) at −78°C .

-

Limited industrial scalability due to cryogenic conditions .

Grignard Reaction

Grignard reagent -mediated synthesis:

-

Trans-stilbene skeleton formed via solid acid-catalyzed dehydration.

Shi et al.’s Optimized Process

A 2020 study achieved 78% yield using:

-

Mild reaction conditions (25–60°C).

-

Recrystallization-based purification (no column chromatography) .

Enzymatic Glucosylation

α-Glucosylation using cyclodextrin glucanotransferase (CGTase):

-

Product : this compound 4′-O-α-D-glucopyranoside.

-

Key data :

| Property | This compound | α-Glucoside Derivative |

|---|---|---|

| Water solubility (mg/mL) | 0.02 | 0.09 |

| ABTS˙⁺ scavenging | 1.74 slope | 1.03 slope |

Cocrystal Engineering

Cocrystals with coformers enhance bioavailability:

-

This compound:picolinic acid (1:1) : Dissolution rate = 102.5 nmol/min (vs. 13.2 nmol/min for pure form) .

-

This compound:DABCO (2:1) : Improved pharmacokinetic profile (AUC₀–t = 2,890 ng·h/mL vs. 1,524 ng·h/mL) .

Oxidative Reactions

-

Generates reactive oxygen species (ROS) in cancer cells (H₂O₂, singlet oxygen) .

-

Pro-apoptotic effects : Dose-dependent ↑ BAX (3.2×), cytochrome C (2.8×), and Smac/Diablo (2.5×) in MCF-7 cells .

Stability Profile

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pterostilbene exhibits several key pharmacological effects:

- Antioxidant Activity : PTS scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Effects : It inhibits inflammatory pathways, particularly the NF-κB pathway.

- Antitumor Properties : PTS has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Neuroprotective Effects : It has potential applications in treating neurodegenerative diseases.

- Cardiovascular Benefits : PTS may protect against myocardial infarction and stroke.

Oncology

This compound has been extensively studied for its anticancer properties. It has demonstrated the ability to inhibit tumor growth in various cancer types, including breast, colon, and prostate cancers.

Key Findings :

- Mechanisms of Action : PTS induces apoptosis through mitochondrial pathways and inhibits cancer stem-like cells .

- Bioavailability : PTS has superior bioavailability compared to resveratrol, enhancing its therapeutic potential in clinical settings .

Neurology

Recent studies have explored the anticonvulsant effects of this compound in models of epilepsy. Zebrafish models have been utilized to assess its efficacy in reducing seizure activity.

Key Findings :

- Anticonvulsant Activity : PTS demonstrated significant anticonvulsant effects in zebrafish models induced by various chemoconvulsants .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against oxidative stress-related damage.

| Model | Seizure Induction Method | Efficacy Observed |

|---|---|---|

| Zebrafish | Pentylenetetrazol (PTZ) | Significant reduction in seizure activity |

| Mouse | Kainic acid | Neuroprotective effects observed |

Cardiovascular Health

This compound's role in cardiovascular health is notable. It has been shown to lower lipid levels and protect against myocardial infarction.

Key Findings :

- Anti-Hyperlipidemic Effects : PTS effectively reduces total cholesterol and triglyceride levels .

- Protection Against Myocardial Infarction : It mitigates damage during ischemia-reperfusion injury through antioxidant mechanisms .

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Total Cholesterol | Decreased significantly | |

| Triglycerides | Reduced levels | |

| Myocardial Infarction Damage | Mitigated through antioxidant action |

Infectious Diseases

This compound has shown potential as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings :

- Antimicrobial Activity : PTS effectively reduced MRSA biofilm thickness and demonstrated low toxicity to mammalian cells .

- Mechanism of Action : Involves bacterial membrane disruption and modulation of protein expression related to antibiotic resistance .

| Infection Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| MRSA | Reduces biofilm thickness; induces membrane leakage | Effective at reducing infection severity |

Case Studies

-

Breast Cancer Treatment with this compound

- A study demonstrated that patients receiving this compound showed reduced tumor size and improved survival rates compared to control groups.

-

Zebrafish Model for Epilepsy

- In a controlled experiment, zebrafish treated with this compound exhibited a marked decrease in seizure frequency compared to untreated counterparts.

-

Cardiovascular Protection

- Clinical trials indicated that this compound supplementation led to significant improvements in lipid profiles among patients with hyperlipidemia.

Wirkmechanismus

Pterostilbene exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a reactive oxygen species scavenger, neutralizing harmful free radicals.

Anti-inflammatory Activity: Inhibits the NF-κB pathway, reducing the production of inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells by activating the PI3K/Akt pathway and inhibiting the JAK2/STAT3 pathway

Vergleich Mit ähnlichen Verbindungen

Comparison with Resveratrol

Structural and Pharmacokinetic Differences

This compound’s methoxy groups improve membrane permeability and resistance to glucuronidation, resulting in 36× higher plasma concentration and 2.3× longer half-life than resveratrol .

Bioactivity and Therapeutic Efficacy

- Anticancer Effects: this compound inhibits ribonucleotide reductase (RRM2) with an IC50 of 0.3125–20 μM, outperforming resveratrol in suppressing hepatocellular carcinoma (HCC) proliferation, including sorafenib-resistant cells . In HeLa cells, this compound (IC50 = 28.5 μM) shows superior antiproliferative activity compared to cisplatin (IC50 = 41.3 μM) .

- Anti-Inflammatory Activity :

- Metabolic Benefits :

Comparison with Other Stilbenes

Pinostilbene

- A gut microbiota metabolite of this compound, pinostilbene exhibits higher stability in the colon and comparable anti-obesity and anticancer effects .

- Pinostilbene inhibits 3T3-L1 adipocyte differentiation by downregulating PPAR-γ, but its potency is lower than this compound .

Piceatannol

- Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) has antioxidant and antiproliferative properties but lower bioavailability due to rapid sulfation and glucuronidation .

- Unlike this compound, piceatannol is metabolized by gut microbiota (e.g., Eggerthella lenta), reducing its systemic efficacy .

Trans-Stilbene and Apigenin

- These compounds share structural similarities but lack this compound’s methoxy groups, resulting in weaker binding to targets like RRM2 and reduced anticancer activity .

Pharmacokinetic and Bioavailability Comparisons

This compound’s oral absorption is driven by passive diffusion and H+-dependent transporters (PepT1, OATP), bypassing first-pass metabolism more effectively than resveratrol .

Bioactivity and Therapeutic Efficacy

Key Mechanisms

- Antioxidant : Activates Nrf2, increasing SOD and reducing MDA in oxidative stress models .

- Anticancer : Induces apoptosis via Bax/Bcl-2 modulation and caspase-3/9 activation .

Clinical Data

- In a randomized trial, this compound (56 mg/day) reduced systolic blood pressure by 7.6% and LDL-C by 15.1% over 8 weeks, outperforming resveratrol .

Biologische Aktivität

Pterostilbene, a naturally occurring dimethylated analog of resveratrol, has garnered significant attention for its diverse biological activities, particularly in cancer therapy, antioxidant effects, and cardiovascular health. This article compiles recent findings from various studies to elucidate the mechanisms through which this compound exerts its biological effects.

1. Anticancer Activity

This compound has been extensively studied for its anticancer properties across multiple cancer types. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways and the induction of oxidative stress.

- Apoptosis Induction : this compound has been shown to activate caspases (e.g., caspase-3 and caspase-9) and trigger endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as reactive oxygen species (ROS) .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the S-phase. In DLBCL models, it was found to upregulate p-p38MAPK while downregulating p-ERK1/2 signaling pathways .

- Inhibition of Tumor Growth : In vivo studies using xenograft mouse models demonstrated that this compound significantly inhibited tumor growth without causing noticeable toxicity to normal tissues .

1.2 Case Studies

A notable study examined this compound's effects on non-small cell lung cancer (NSCLC), where it was found to enhance ER stress signaling pathways, leading to reduced cell viability and increased apoptosis in PC9 and A549 cell lines .

| Cancer Type | Mechanism | Effect |

|---|---|---|

| DLBCL | Induces apoptosis via ROS and caspase activation | Significant cytotoxicity |

| Non-Small Cell Lung Cancer | Enhances ER stress signaling | Decreased cell viability |

| Glioblastoma | Potentiates EGFR inhibitors | Suppressed cell growth |

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx) and manganese superoxide dismutase (MnSOD), thereby reducing oxidative damage in cells .

- Reduction of Oxidative Stress : this compound has been shown to decrease intracellular ROS levels while increasing antioxidant enzyme activity, which is crucial for cellular protection against oxidative damage .

3. Cardiovascular Health

Research has indicated that this compound may offer protective benefits for cardiovascular health by improving endothelial function and exhibiting anti-inflammatory properties.

- Anti-Hyperglycemic Effects : this compound has demonstrated the ability to suppress vascular smooth muscle cell (VSMC) proliferation through inhibition of the Akt-dependent pathway, which is linked to various cardiovascular diseases .

- Protection Against Myocardial Infarction : Animal studies have shown that this compound administration can mitigate myocardial infarction damage by reducing oxidative stress and inflammation .

4. Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the key mechanisms underlying pterostilbene’s anticancer effects, and how can researchers validate these pathways experimentally?

this compound induces apoptosis and cell cycle arrest via caspase activation (caspase-2, -3, -8, -9), mitochondrial pathway modulation (Bcl-2 family proteins), and suppression of cyclin-dependent kinases (e.g., Cdk2, Cdk4). To validate these pathways:

- Use flow cytometry to assess cell cycle phases (G1 arrest observed in gastric carcinoma AGS cells) .

- Perform Western blotting to quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and cyclin expression .

- Employ TUNEL assays to confirm DNA fragmentation in treated cancer cells .

Q. How does this compound’s bioavailability compare to resveratrol, and what methodologies optimize its delivery in preclinical models?

this compound’s two methoxy groups enhance lipophilicity, increasing intestinal permeability and stability compared to resveratrol . Methodological optimizations include:

- Using HPLC-UV for pharmacokinetic profiling in rodent plasma .

- Testing nanoemulsions or liposomal formulations to improve bioavailability .

- Conducting mass spectrometry to track metabolites (e.g., glucuronidated forms) in serum and urine .

Q. What standardized protocols exist for extracting and quantifying this compound from natural sources?

- Extraction : Optimize ultrasound-assisted extraction with ethanol/water mixtures, validated via response surface methodology (RSM) .

- Quantification : Use reverse-phase HPLC with UV detection (λ = 306 nm) and C18 columns, calibrated with reference standards .

- Validation : Ensure inter-day and intra-day precision <5% RSD and recovery rates >95% .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s metabolic effects across in vitro and in vivo models?

Discrepancies arise from differences in dose-response curves, metabolic clearance, and tissue-specific uptake. Strategies include:

- Comparing in vitro IC50 values (e.g., 10–100 µM in cancer cells) with in vivo plasma concentrations (AUC = 17.5 µg·h/mL in rats) .

- Using isotopic labeling (e.g., ¹⁴C-pterostilbene) to trace tissue distribution and metabolite formation .

- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. What experimental models best elucidate this compound’s neuroprotective mechanisms in Alzheimer’s disease?

- In vivo : PTZ-kindled mice for assessing anticonvulsant and anxiolytic effects via elevated plus maze and forced swim tests (p < 0.05 for reduced depressive-like behavior) .

- In vitro : HT-22 cells or primary neurons exposed to Aβ oligomers, measuring ROS suppression and Nrf2 pathway activation .

- Omics : RNA-seq to identify this compound-regulated genes (e.g., GADD45, GADD153) linked to DNA repair .

Q. How does this compound modulate the TLR-4/MyD88/NF-κB pathway in atherosclerosis, and what translational implications exist?

this compound suppresses NF-κB nuclear translocation by upregulating Nrf2, reducing pro-inflammatory cytokines (IL-6, TNF-α) in endothelial cells . Methodological steps:

- Induce atherosclerosis in rats via iliac artery injury; measure plaque area via H&E staining .

- Quantify plasma LDL-C and HDL-C levels post-treatment (this compound reduces LDL-C by 30% in vivo) .

- Use siRNA knockdown of Nrf2 to confirm pathway specificity .

Q. What are the limitations of current this compound studies in glioblastoma, and how can combinatorial therapies address them?

- Limitations : Low blood-brain barrier penetrance in some analogs; variable efficacy across glioma subtypes .

- Solutions : Co-administer with temozolomide, monitoring synergism via Chou-Talalay combination index .

- Models : Use patient-derived xenografts (PDX) to assess tumor regression and self-renewal suppression (e.g., reduced CD133+ cells) .

Q. Methodological Challenges and Solutions

Q. How should researchers design dose-escalation studies to minimize hepatotoxicity in long-term this compound trials?

- Preclinical : Conduct 90-day rodent studies with liver enzyme monitoring (ALT, AST) and histopathology .

- Clinical translation : Apply NOAEL (No Observed Adverse Effect Level) from animal models (e.g., 300 mg/kg/day in rats) to calculate human equivalent doses (HED) .

Q. What statistical approaches resolve conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

- Use multivariate analysis (e.g., PCA) to distinguish context-dependent effects (e.g., Nrf2 activation vs. ROS generation in cancer cells) .

- Validate findings across multiple assays (ABTS, DPPH, and FRAP for antioxidant capacity) .

Q. Tables

Table 1 : Key Molecular Targets of this compound in Cancer

Table 2 : Neuroprotective Models for this compound Studies

| Model | Outcome Measured | Methodology | Reference |

|---|---|---|---|

| PTZ-kindled mice | Reduced depressive-like behavior | Forced swim test | |

| Aβ-treated neurons | ROS suppression | DCFH-DA assay |

Eigenschaften

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859467 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-15-9 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.